molecular formula C9H16ClNS B2711666 N-(3-Thienylmethyl)-2-butanamine hydrochloride CAS No. 1049713-37-2

N-(3-Thienylmethyl)-2-butanamine hydrochloride

Cat. No.: B2711666
CAS No.: 1049713-37-2
M. Wt: 205.74
InChI Key: VWGCIDKPFDOSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Thienylmethyl)-2-butanamine hydrochloride is a secondary amine salt with a thiophene-based substituent. Structurally, it consists of a 2-butanamine backbone (CH₃CH(NH₂)CH₂CH₃) linked to a 3-thienylmethyl group via the nitrogen atom, forming a hydrochloride salt. The thiophene ring introduces sulfur-based aromaticity, which differentiates it from benzyl-substituted analogs.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-3-8(2)10-6-9-4-5-11-7-9;/h4-5,7-8,10H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGCIDKPFDOSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Thienylmethyl)-2-butanamine hydrochloride typically involves the reaction of 3-thienylmethanol with 2-butanamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced amine derivatives.

    Substitution: Functionalized thienylmethyl-butanamine derivatives.

Scientific Research Applications

N-(3-Thienylmethyl)-2-butanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-Thienylmethyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylmethyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Biological Activity (if known)
N-(3-Thienylmethyl)-2-butanamine hydrochloride C₉H₁₆ClNS 217.75 Not reported 3-Thienylmethyl Unknown; likely research chemical
N-(2-Chlorobenzyl)-2-butanamine hydrochloride C₁₁H₁₅Cl₂N 234.17 Not reported 2-Chlorobenzyl No reported activity
MBDB Hydrochloride C₁₂H₁₇NO₂·HCl 243.73 153–154 Benzodioxole CNS stimulant; non-hallucinogenic
N-(4-Fluorobenzyl)-2-butanamine hydrochloride C₁₁H₁₅ClFN 215.70 Not reported 4-Fluorobenzyl Unknown

Key Comparisons

Substituent Effects on Aromaticity and Reactivity: The 3-thienylmethyl group in the target compound confers reduced aromaticity compared to benzyl analogs (e.g., MBDB), as thiophene has lower electron density than benzene. This may influence solubility, stability, and interaction with biological targets .

Synthesis Pathways :

  • The target compound is likely synthesized via nucleophilic substitution between 3-thienylmethyl chloride and 2-butanamine, followed by HCl salt formation. Similar methods are used for benzyl-substituted analogs (e.g., N-(2-chlorobenzyl)-2-butanamine hydrochloride) .
  • Thiophene-containing compounds (e.g., N-(3-acetyl-2-thienyl)acetamides) often employ thiophenamine intermediates and acyl chlorides, suggesting parallels in synthetic strategies .

Spectroscopic Data :

  • The ¹H-NMR of the target compound would feature:

  • Thiophene protons: δ 6.5–7.5 ppm (aromatic).
  • Methylene protons (NH–CH₂–thienyl): δ 3.0–3.5 ppm.
  • Butanamine chain protons: δ 1.0–1.5 ppm (CH₃ groups) .
    • IR spectra would show N–H stretching (~3300 cm⁻¹) and C–S vibrations (~600–700 cm⁻¹) .

Potential Applications: MBDB hydrochloride is used in neuropharmacological studies due to its entactogen-like effects, highlighting the importance of aromatic substituents in CNS activity . The target compound’s thiophene group may make it a candidate for materials science (e.g., conductive polymers) or as an intermediate in medicinal chemistry .

Biological Activity

N-(3-Thienylmethyl)-2-butanamine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H16ClNSC_9H_{16}ClNS and a molecular weight of 205.75 g/mol. The compound features a thienylmethyl group attached to a butanamine backbone, which contributes to its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The thienyl group enhances binding affinity to various biological targets, potentially influencing cellular pathways and physiological responses. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Biological Activities

Preliminary studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits potential against various microbial strains.
  • Anti-inflammatory Properties : Demonstrates effects that may reduce inflammation in biological systems.
  • Neuropharmacological Effects : May influence mood and behavior through interactions with neurotransmitter pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaMolecular WeightKey Features
N-(3-Methyl-2-thienyl)methyl-2-butanamine hydrochlorideC10H17ClN205.71 g/molContains an additional methyl group on the thienyl ring.
N-(3-Thienylmethyl)-1-butanamine hydrochlorideC9H15ClN169.28 g/molVariation in the butanamine chain position affects activity.
N,N-Dimethyl-3-thienylmethyl-2-butanamineC11H17N177.26 g/molDimethyl substitution enhances lipophilicity and receptor binding.

This table illustrates the structural diversity within thienyl derivatives and emphasizes the distinct biological properties of this compound.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
  • Anti-inflammatory Research : In animal models, the compound showed a reduction in inflammatory markers, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
  • Neuropharmacological Investigations : Binding affinity studies indicated that this compound interacts with serotonin (5-HT) and dopamine (DA) receptors, which could explain its mood-modulating effects observed in behavioral assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.